![molecular formula C6H7NO2 B2705951 1-(2-Furyl)-1-ethanone oxime CAS No. 1450-48-2](/img/structure/B2705951.png)
1-(2-Furyl)-1-ethanone oxime
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydroxylamine in the presence of a base . Recent advances have also been made in the chemo-catalytic and bio-catalytic conversion of furfural into high-value-added chemicals .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Furyl)-1-ethanone oxime” are not well-documented, furfural, a related compound, can be converted into a variety of high-value-added chemicals, including furfurylamine, C6 carboxylic acid, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .Scientific Research Applications
- Furanone oxime serves as a valuable building block in organic synthesis. Researchers have developed efficient methods for its conversion into diverse O-acylhydroxamates, which play a crucial role in C–H activation reactions. These reactions enable the production of highly regioselective products, making furanone oxime a key substrate .
- Phenylhydroximoyl chloride, derived from furanone oxime, generates nitrile oxides in situ. This property has found extensive utility in 1,3-dipolar cycloadditions, leading to the synthesis of various heterocyclic compounds .
- Furanone oxime derivatives exhibit promising activity as urease inhibitors. For instance, compounds like 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one demonstrate significant inhibition against urease, a target enzyme in various diseases .
- Oxalic diamide ligands, derived from furanone oxime, enhance copper-catalyzed couplings. These ligands allow for lower reaction temperatures and reduced catalyst loading while improving yields .
Organic Synthesis and C–H Activation Reactions
1,3-Dipolar Cycloadditions
Urease Inhibition
Copper-Catalyzed Couplings
Mechanism of Action
Target of Action
The compound’s structure suggests it may have similar targets to other furyl compounds
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms . For instance, some furyl compounds have been found to stimulate certain enzymes and inhibit others . More research is needed to determine the specific interactions of 1-(2-Furyl)-1-ethanone oxime with its targets.
Biochemical Pathways
Other furyl compounds have been shown to affect various biochemical pathways . For example, some furyl compounds have been found to be involved in the conversion of biomass into bio-chemicals
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . More research is needed to understand the ADME properties of 1-(2-Furyl)-1-ethanone oxime and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have various effects, such as antiplatelet activity and anticancer activities
Action Environment
It is known that environmental factors can influence the action of similar compounds . More research is needed to understand how environmental factors influence the action of 1-(2-Furyl)-1-ethanone oxime.
properties
IUPAC Name |
(NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXWEHXMOUJCX-FNORWQNLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5007-50-1 |
Source
|
Record name | 2-Acetylfuran oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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